molecular formula C22H27NO4 B11088302 3-[(2-Phenylbutanoyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoic acid

3-[(2-Phenylbutanoyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoic acid

Cat. No.: B11088302
M. Wt: 369.5 g/mol
InChI Key: MYIWNIXDOMVDLE-UHFFFAOYSA-N
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Description

3-(4-ISOPROPOXYPHENYL)-3-[(2-PHENYLBUTANOYL)AMINO]PROPANOIC ACID is a synthetic organic compound. It is characterized by the presence of an isopropoxy group attached to a phenyl ring, an amide linkage, and a propanoic acid moiety. Compounds with such structures are often explored for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ISOPROPOXYPHENYL)-3-[(2-PHENYLBUTANOYL)AMINO]PROPANOIC ACID typically involves multiple steps:

    Formation of the isopropoxyphenyl intermediate: This can be achieved by reacting 4-hydroxyphenyl with isopropyl bromide in the presence of a base such as potassium carbonate.

    Amide bond formation: The intermediate is then reacted with 2-phenylbutanoyl chloride in the presence of a base like triethylamine to form the amide linkage.

    Introduction of the propanoic acid moiety:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the isopropoxy group or the phenyl ring.

    Reduction: Reduction reactions could target the amide linkage or the carboxylic acid group.

    Substitution: The phenyl ring may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Studies: It may be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Medicine

    Drug Development: The compound could be explored for its potential as a drug candidate, particularly if it exhibits any pharmacological activities.

Industry

    Material Science: It might find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-ISOPROPOXYPHENYL)-3-[(2-PHENYLBUTANOYL)AMINO]PROPANOIC ACID would depend on its specific biological target. It could interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar propanoic acid moiety.

    Naproxen: Another NSAID with a similar structural framework.

Uniqueness

3-(4-ISOPROPOXYPHENYL)-3-[(2-PHENYLBUTANOYL)AMINO]PROPANOIC ACID is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

IUPAC Name

3-(2-phenylbutanoylamino)-3-(4-propan-2-yloxyphenyl)propanoic acid

InChI

InChI=1S/C22H27NO4/c1-4-19(16-8-6-5-7-9-16)22(26)23-20(14-21(24)25)17-10-12-18(13-11-17)27-15(2)3/h5-13,15,19-20H,4,14H2,1-3H3,(H,23,26)(H,24,25)

InChI Key

MYIWNIXDOMVDLE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC(C)C

Origin of Product

United States

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